molecular formula C9H14ClN3 B8257418 (S)-5-(piperidin-2-yl)pyrimidine hydrochloride

(S)-5-(piperidin-2-yl)pyrimidine hydrochloride

Cat. No.: B8257418
M. Wt: 199.68 g/mol
InChI Key: AJIYUEITHVAPKC-FVGYRXGTSA-N
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Description

(S)-5-(piperidin-2-yl)pyrimidine hydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds It is characterized by the presence of a pyrimidine ring substituted with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(piperidin-2-yl)pyrimidine hydrochloride typically involves the reaction of a pyrimidine derivative with a piperidine derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the pyrimidine derivative is reacted with a piperidine derivative in the presence of a palladium catalyst and a suitable base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(piperidin-2-yl)pyrimidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or pyrimidine moieties are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may yield amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

(S)-5-(piperidin-2-yl)pyrimidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-5-(piperidin-2-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-(piperidin-2-yl)pyrimidine hydrochloride
  • (S)-2-(piperidin-2-yl)pyrimidine dihydrochloride
  • (S)-2-(piperidin-2-yl)pyridine hydrochloride

Uniqueness

(S)-5-(piperidin-2-yl)pyrimidine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which can result in different chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-[(2S)-piperidin-2-yl]pyrimidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.ClH/c1-2-4-12-9(3-1)8-5-10-7-11-6-8;/h5-7,9,12H,1-4H2;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIYUEITHVAPKC-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CN=CN=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)C2=CN=CN=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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